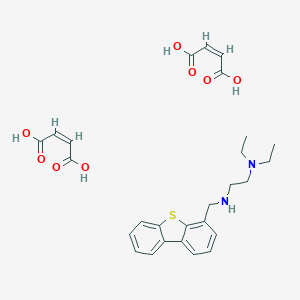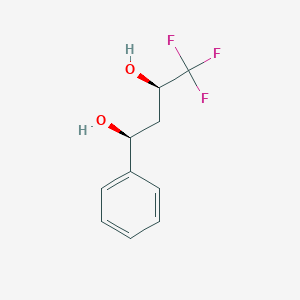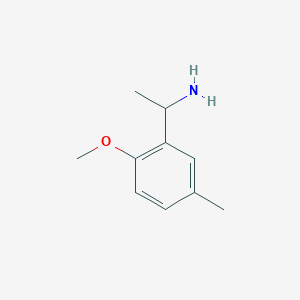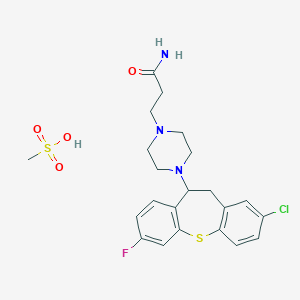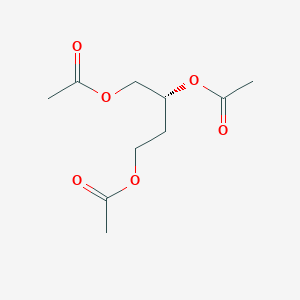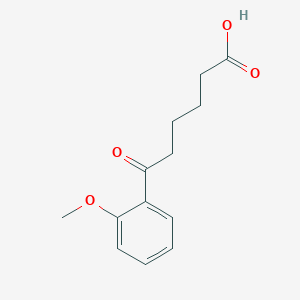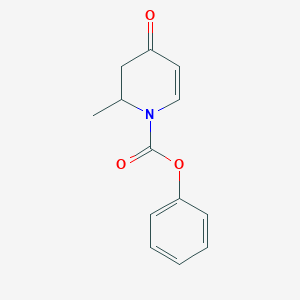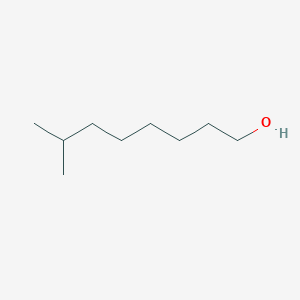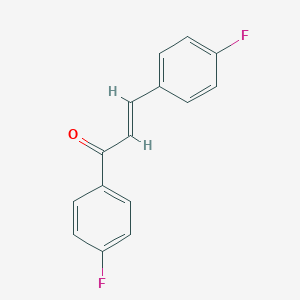
4,4'-Difluorochalcone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated chalcones, including compounds similar to 4,4'-Difluorochalcone, typically involves electrophilic substitution reactions or Claisen-Schmidt condensations. A study by Prakash et al. (2012) on trifluoromethylated dihydrochalcones showcases superacid catalyzed electrophilic substitution using trifluorocrotonic acids, which could be analogous to methods used for difluorochalcone synthesis (Prakash et al., 2012). Additionally, Narender et al. (2011) demonstrated the synthesis of 3′-acetyl-4′-hydroxychalcones through a regioselective Claisen-Schmidt condensation, a method potentially applicable to 4,4'-Difluorochalcone synthesis (Narender et al., 2011).
Molecular Structure Analysis
The molecular structure and conformation of fluorinated compounds, including chalcones, have been extensively studied. Giricheva et al. (2004) investigated the molecular structures of difluoroanisoles, providing insights into how fluorine substitutions can affect molecular geometry and electron distribution, which is relevant for understanding the structural aspects of 4,4'-Difluorochalcone (Giricheva et al., 2004).
Chemical Reactions and Properties
Fluorinated chalcones participate in a variety of chemical reactions due to their active α,β-unsaturated ketone system. Borodina et al. (2015) explored reactions of polyfluorochalcones with phenylenediamines, indicating potential pathways for modifying 4,4'-Difluorochalcone to yield novel compounds (Borodina et al., 2015).
Physical Properties Analysis
The physical properties of fluorinated chalcones, such as solubility, melting point, and crystallinity, can significantly differ from their non-fluorinated counterparts due to the presence of fluorine atoms. The study of molecular structures and conformations by Giricheva et al. (2004) provides a basis for predicting the physical properties of 4,4'-Difluorochalcone, including its behavior in various solvents and under different temperature conditions (Giricheva et al., 2004).
Chemical Properties Analysis
The chemical properties of 4,4'-Difluorochalcone, such as reactivity, stability, and potential for further functionalization, are influenced by its fluorinated structure. The work of Elsheimer et al. (1996) on difluorodienes and difluorocarbene reactions offers insight into the reactivity of fluorinated carbon centers, which is relevant for understanding the chemical behavior of 4,4'-Difluorochalcone (Elsheimer et al., 1996).
Applications De Recherche Scientifique
1. Synthesis of Quasi-Two-Dimensional Charge-Transfer Chromophore Containing Main-Chain Polymers
- Summary of Application : 4,4’-Difluorochalcone is utilized in the synthesis of a quasi-two-dimensional charge-transfer chromophore containing main-chain polymers .
- Results or Outcomes : This application enhances the mechanical and thermal properties of the polymers, while retaining optical transparency and Non-Linear Optical (NLO) effects, when compared to single-crystal chalcone chromophores .
2. Pharmacotherapeutics Applications
- Summary of Application : Chalcones, including 4,4’-Difluorochalcone, have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties .
- Results or Outcomes : The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity .
Safety And Hazards
Propriétés
IUPAC Name |
(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVDMNDUOURGI-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Difluorochalcone | |
CAS RN |
2805-56-3 | |
| Record name | 2805-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Difluorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



